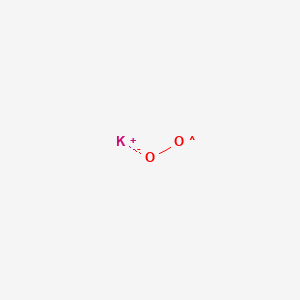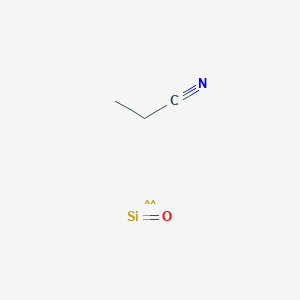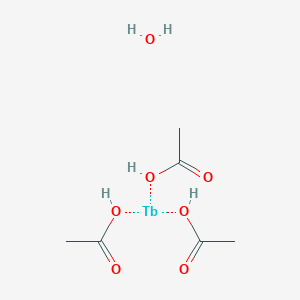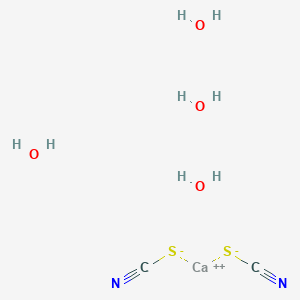
Potassium dioxide, powder
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium dioxide, also known as potassium superoxide, is a chemical compound with the formula KO2. It is a yellowish or orange powder that is highly reactive and serves as a potent oxidizing agent. Potassium dioxide is primarily used in applications where oxygen generation and carbon dioxide absorption are required, such as in respiratory devices and chemical oxygen generators .
準備方法
Synthetic Routes and Reaction Conditions
Potassium dioxide is typically synthesized by the direct reaction of potassium metal with oxygen. The reaction is highly exothermic and must be carefully controlled to prevent combustion:
2K+O2→2KO2
Industrial Production Methods
In industrial settings, potassium dioxide is produced by passing dry oxygen over heated potassium metal. The reaction is carried out in a controlled environment to ensure the safety and purity of the product. The resulting potassium dioxide is then collected and stored under inert conditions to prevent decomposition .
化学反応の分析
Types of Reactions
Potassium dioxide undergoes several types of chemical reactions, including:
Oxidation: Potassium dioxide can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to potassium hydroxide and oxygen.
Substitution: Potassium dioxide can react with acids to form potassium salts and hydrogen peroxide.
Common Reagents and Conditions
Water: Reacts with water to form potassium hydroxide and oxygen.
Carbon Dioxide: Reacts with carbon dioxide to form potassium carbonate and oxygen.
Acids: Reacts with acids to produce potassium salts and hydrogen peroxide.
Major Products Formed
Potassium Hydroxide (KOH): Formed when potassium dioxide reacts with water.
Potassium Carbonate (K2CO3): Formed when potassium dioxide reacts with carbon dioxide.
Hydrogen Peroxide (H2O2): Formed when potassium dioxide reacts with acids.
科学的研究の応用
Potassium dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a strong oxidizing agent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving oxidative stress and reactive oxygen species.
Medicine: Utilized in respiratory devices to generate oxygen and absorb carbon dioxide.
Industry: Used in chemical oxygen generators and air purification systems.
作用機序
The primary mechanism of action of potassium dioxide involves its ability to release oxygen and absorb carbon dioxide. When potassium dioxide comes into contact with moisture or carbon dioxide, it undergoes a chemical reaction that releases oxygen and forms potassium hydroxide or potassium carbonate. This property makes it valuable in applications where oxygen generation and carbon dioxide absorption are critical .
類似化合物との比較
Similar Compounds
- Potassium Peroxide (K2O2)
- Potassium Oxide (K2O)
- Potassium Ozonide (KO3)
Comparison
Potassium dioxide is unique among these compounds due to its ability to release oxygen and absorb carbon dioxide efficiently. While potassium peroxide and potassium oxide also have oxidizing properties, they do not exhibit the same level of reactivity and efficiency in oxygen generation and carbon dioxide absorption. Potassium ozonide, on the other hand, is less stable and more challenging to handle compared to potassium dioxide .
特性
分子式 |
KO2 |
|---|---|
分子量 |
71.097 g/mol |
InChI |
InChI=1S/K.HO2/c;1-2/h;1H/q+1;/p-1 |
InChIキー |
DUPSQGGNCHNYTQ-UHFFFAOYSA-M |
正規SMILES |
[O-][O].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)





![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)

![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)
![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)


